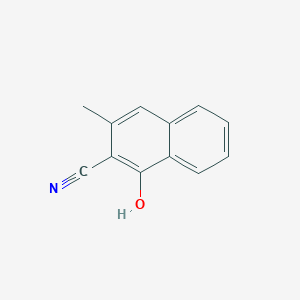

1-HYDROXY-3-METHYL-2-NAPHTHONITRILE

Cat. No. B8755114

M. Wt: 183.21 g/mol

InChI Key: MNBIYILUYGJHFP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09102614B2

Procedure details

Phenyl-2-propanone (24.93 g, 0.178 mol) was combined with ethylcyanoacetate (19.8 mL, 0.180 mol), acetic acid (8.0 mL, 0.14 mol), ammonium acetate (2.82 g, 0.0370 mol) and 80 mL of benzene in a round bottom flask equipped with a Dean-Stark trap and condenser cooled by a chiller. The reaction was heated to 160° C. for 4 h. The mixture was removed from heat and the trap drained so that the mixture could be concentrated by distilling off excess (˜50 mL) benzene. The solution contained crude (E)-ethyl 2-cyano-3-methyl-4-phenylbut-2-enoate. The concentrated mixture was removed from heat and heat adjusted to 240° C. Acetamide (50.9483 g, 0.862 mol) was added, and a Claisen head attached to distill any ethanol resulting while the mixture was heated at 240° C. for 60-90 minutes. The mixture was cooled to ˜100° C., and poured into room temperature water to quench the reaction. A clumpy orange solid was formed, removed by filtration and triturated with ice cold absolute EtOH. The solid was filtered off and the process repeated 4 times to harvest additional material. The resulting product was a pale yellow fine powder (13.20 g, 36% yield). 1H-NMR: (300 MHz, DMSO-d6): δ 11.28 (s, 1H); 8.24 (d, J=8.4 Hz, 1H); 7.80 (d, J=8.0 Hz, 1H); 7.62-7.58 (m, 1H); 7.52-7.48 (m, 1H); 7.34 (s, 1H); 2.47 (s, 3H).

Name

Yield

36%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH2:7][C:8](=O)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[C:14](=[O:18])[CH2:15][C:16]#[N:17])C.C(O)(=O)C.C([O-])(=O)C.[NH4+].C(N)(=O)C>C1C=CC=CC=1>[OH:18][C:14]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH:7]=[C:8]([CH3:9])[C:15]=1[C:16]#[N:17] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

24.93 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(C)=O

|

|

Name

|

|

|

Quantity

|

19.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC#N)=O

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

2.82 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

50.9483 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a Dean-Stark trap and condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled by a chiller

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

from heat

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

could be concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distilling off excess (˜50 mL) benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The concentrated mixture was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

from heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

adjusted to 240° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill any ethanol resulting while the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated at 240° C. for 60-90 minutes

|

|

Duration

|

75 (± 15) min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to ˜100° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into room temperature water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A clumpy orange solid was formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with ice cold absolute EtOH

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C(=CC2=CC=CC=C12)C)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.2 g | |

| YIELD: PERCENTYIELD | 36% | |

| YIELD: CALCULATEDPERCENTYIELD | 40.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |